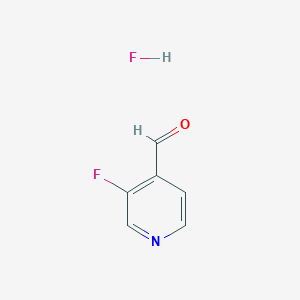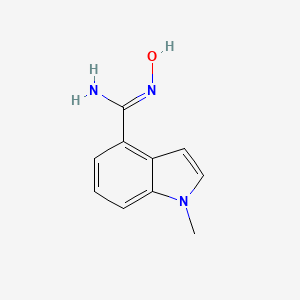
N'-ヒドロキシ-1-メチル-1H-インドール-4-カルボキシミダミド
概要
説明
“N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide” is a compound with the CAS Number: 1597528-05-6 . Its IUPAC name is (1-methyl-1H-indol-4-yl) (nitroso)methanamine . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide” is 1S/C10H11N3O/c1-13-6-5-7-8 (10 (11)12-14)3-2-4-9 (7)13/h2-6,10H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide” has a molecular weight of 189.22 . It is a solid at ambient temperature .科学的研究の応用
抗ウイルス用途
N'-ヒドロキシ-1-メチル-1H-インドール-4-カルボキシミダミド: とその誘導体は、抗ウイルス研究で有望視されています。 インドール核を持つこの化合物は、インフルエンザAウイルスやその他のウイルスに対する阻害活性を示すことが報告されています 。ウイルス複製を阻害する能力により、これらの化合物は新規抗ウイルス薬の開発において貴重な存在となります。
抗炎症および鎮痛作用
N'-ヒドロキシ-1-メチル-1H-インドール-4-カルボキシミダミドを含むインドール誘導体は、抗炎症および鎮痛作用について研究されています。 これらの化合物は、従来の非ステロイド系抗炎症薬(NSAIDs)の代替手段となり、痛み管理や炎症関連疾患に潜在的な用途を提供する可能性があります .
抗がん研究
インドール骨格は、がん治療で臨床応用されている多くの合成薬分子に共通の特徴です。 インドール誘導体の研究は、様々な種類のがん細胞を治療する可能性から推進されており、新しい化学療法剤の焦点となっています .
材料科学
材料科学では、特定の機能を持つ新規材料の開発において、インドール誘導体の特性が探索されています。 N'-ヒドロキシ-1-メチル-1H-インドール-4-カルボキシミダミドの分子構造は、独特の化学的および物理的特性を持つ材料の作成に利用できます .
薬理学
インドール誘導体の薬理活性は広く、抗ウイルスから抗がん治療まで、様々な用途があります。N'-ヒドロキシ-1-メチル-1H-インドール-4-カルボキシミダミドはこのグループの一部であり、様々な生体標的への影響が、治療目的で調査されています .
分析科学
分析科学では、N'-ヒドロキシ-1-メチル-1H-インドール-4-カルボキシミダミドは、様々な化学分析において標準物質または参照物質として使用できます。 明確に定義された構造と特性により、機器の校正や分析方法のバリデーションに役立ちます .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, indicating potential hazards upon ingestion, skin contact, inhalation, skin irritation, eye irritation, and respiratory irritation . Precautionary statements include P271;P261;P280, advising against breathing dust/fume/gas/mist/vapors/spray, and recommending wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents . .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various cellular targets leading to multiple downstream effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be influenced.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the compound may have a wide range of molecular and cellular effects.
生化学分析
Biochemical Properties
N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide plays a vital role in biochemical reactions, particularly through its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. For instance, N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. These interactions are crucial for modulating biochemical pathways and can have significant implications for cellular metabolism and function .
Cellular Effects
The effects of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide on cells are diverse and multifaceted. This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can modulate cell signaling pathways by interacting with key signaling molecules, leading to altered cellular responses. Additionally, this compound can affect gene expression by influencing transcription factors and other regulatory proteins. These effects on gene expression can result in changes in cellular metabolism, impacting processes such as energy production, biosynthesis, and cell growth .
Molecular Mechanism
The molecular mechanism of action of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, including enzymes and proteins. By binding to specific sites on these biomolecules, N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can inhibit or activate their activity, leading to downstream effects on cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide is relatively stable under ambient conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide vary with different dosages in animal models. At lower doses, this compound can have beneficial effects on cellular function and metabolism. At higher doses, N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can inhibit or activate enzymes involved in energy production, biosynthesis, and other metabolic pathways, thereby affecting the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can influence its accumulation and activity in different tissues, affecting its overall impact on cellular function .
Subcellular Localization
The subcellular localization of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can influence its interactions with biomolecules and its overall impact on cellular processes .
特性
IUPAC Name |
N'-hydroxy-1-methylindole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-13-6-5-7-8(10(11)12-14)3-2-4-9(7)13/h2-6,14H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJXDZGIFOIGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC2=C(C=CC=C21)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B1447824.png)
![(E)-ethyl 2-[(2'-benzyloxycarbonyl-6'-nitro-phenyl)-imino] propanoate](/img/structure/B1447825.png)
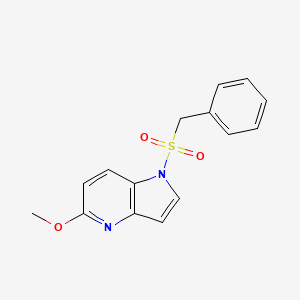

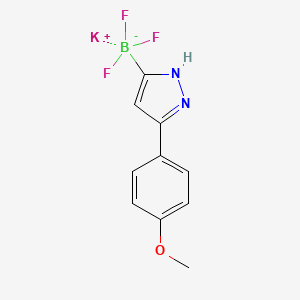


![[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1447833.png)
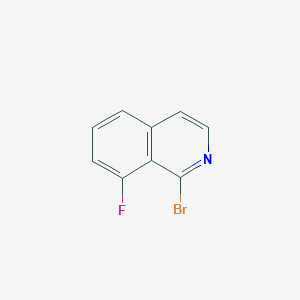
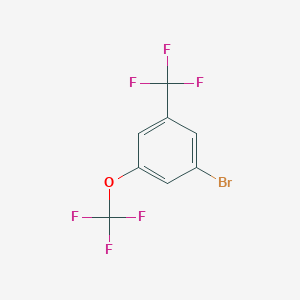

![1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B1447842.png)
![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1447844.png)
